
2,2-Dimethyl-4-nitrosomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-4-nitrosomorpholine is an organic compound with the molecular formula C6H12N2O2 It is a derivative of morpholine, characterized by the presence of a nitroso group attached to the morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4-nitrosomorpholine typically involves the nitrosation of morpholine derivatives. One common method includes the reaction of dimorpholinomethane with fuming nitric acid . This reaction proceeds under controlled conditions to ensure the selective formation of the nitroso compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethyl-4-nitrosomorpholine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives under specific conditions.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can participate in substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Applications De Recherche Scientifique
2,2-Dimethyl-4-nitrosomorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of nitrogen-centered radicals and other complex organic molecules.
Biology: The compound’s nitroso group makes it a valuable tool in studying nitrosation reactions and their biological implications.
Medicine: Research into its potential as a therapeutic agent, particularly in cancer treatment, is ongoing due to its ability to form reactive intermediates.
Industry: It is used in the rubber industry as a stabilizer and accelerator in the vulcanization process.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-4-nitrosomorpholine involves its ability to form reactive intermediates, such as nitrogen-centered radicals. These intermediates can interact with various molecular targets, including DNA, proteins, and enzymes, leading to a range of biological effects. The compound’s nitroso group plays a crucial role in these interactions, facilitating the formation of covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
N-Nitrosomorpholine: Shares the nitroso group but lacks the dimethyl substitution, leading to different reactivity and applications.
4-Nitrosomorpholine: Similar structure but without the dimethyl groups, affecting its chemical properties and uses.
Uniqueness: 2,2-Dimethyl-4-nitrosomorpholine’s unique structure, with the dimethyl groups providing steric hindrance, influences its reactivity and stability. This makes it distinct from other nitrosomorpholine derivatives and valuable in specific applications where controlled reactivity is essential.
Propriétés
Numéro CAS |
147688-59-3 |
|---|---|
Formule moléculaire |
C6H12N2O2 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
2,2-dimethyl-4-nitrosomorpholine |
InChI |
InChI=1S/C6H12N2O2/c1-6(2)5-8(7-9)3-4-10-6/h3-5H2,1-2H3 |
Clé InChI |
XGQCVBPBRARCOR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(CCO1)N=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


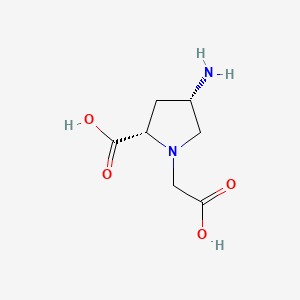
![2,4,8,10-Tetranitro-2,4,8,10-tetrazaspiro[5.5]undecane-3,9-dione](/img/structure/B12561679.png)
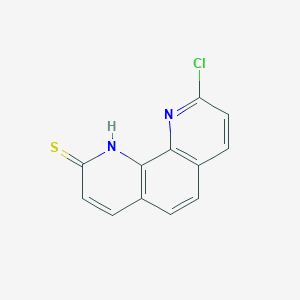
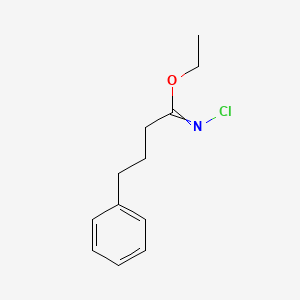
![Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate](/img/structure/B12561698.png)
![(2R)-3-methyl-2-[[4-(4-methylsulfanylphenyl)phenyl]sulfonylamino]butanoic acid](/img/structure/B12561706.png)

![3-[(3-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B12561734.png)
![7,7,9-Trimethyl-5,6,6a,7,8,10a-hexahydroindeno[2,1-b]indol-6-ol](/img/structure/B12561741.png)
![{1-[(3-Methylbut-2-en-1-yl)oxy]prop-2-yn-1-yl}benzene](/img/structure/B12561753.png)
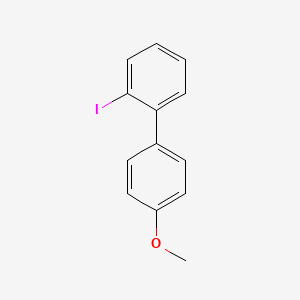
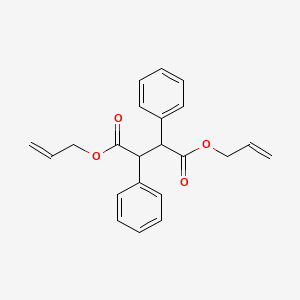
![4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol](/img/structure/B12561774.png)
![1,3-Dimethyl-6-[(2-phenyloxiran-2-yl)methyl]pyrimidine-2,4-dione](/img/structure/B12561776.png)
